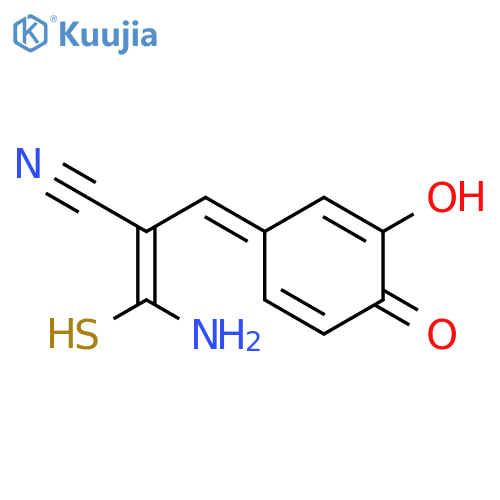Cas no 122520-86-9 (Tyrphostin 47)

Tyrphostin 47 structure
商品名:Tyrphostin 47
Tyrphostin 47 化学的及び物理的性質
名前と識別子
-
- 2-Propenethioamide,2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)-
- AG-213
- (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
- 3-amino-2-[(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfanylprop-2-enenitrile
- ALPHA-CYANO-(3,4-DIHYDROXY)THIOCINNAMIDE
- ALPHA-CYANO-3,4-DIHYDROXYTHIOCINNAMAMIDE
- RG-50864
- TYRPHOSTIN 47
- TYRPHOSTIN A47
- TYRPHOSTIN AG 213
- TYRPHOSTIN RG 50864
- AG 213
- AG 213 (Tyrphostin AG 213)
- ZGHQGWOETPXKLY-XVNBXDOJSA-N
- 3,4-DIHYDROXY-ALPHA-CYANOTHIOCINNAMAMIDE
- TYRPHOSTIN A47 99+%
- Tyrphostin AG213
- Tyrphostin AG-213
- AG213 (Tyrphostin 47)
- Lopac-T-7540
- 122520-86-9
- NCGC00016050-02
- NCGC00024619-04
- Tyrphostin RG50864
- BRD-K96778649-001-01-6
- T7540 (Tyrphostin 47)
- BDBM4363
- SCHEMBL239295
- SCHEMBL14411466
- HKQ7UDF4J7
- HMS3402F14
- IDI1_033862
- 3,4-Dihydroxybenzylidenethioacetamide
- SR-01000597611-1
- NCGC00016050-04
- 2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide
- RG50864
- HMS1791F14
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-
- NCGC00016050-01
- RG-50864;Tyrphostin AG-213
- CHEMBL77030
- RG 50864
- HMS1989F14
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)-
- NSC-638083
- AKOS040746431
- NCGC00024619-02
- BSPBio_001392
- NCGC00016050-03
- BiomolKI2_000024
- Tocris-0503
- BMK1-C2
- (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide
- benzylidenemalononitrile (BMN) deriv. 47
- CCG-100618
- (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
- 118409-60-2
- DTXSID701018041
- AG-213 AG 213
- AG213
- HMS1361F14
- BiomolKI_000014
- NCGC00024619-03
- NSC638083
- NCGC00024619-01
- SR-01000597611
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-
- 3,4-Dihydroxy-alpha-cyanothiocinnamide
- NCGC00016050-06
- NCGC00016050-05
- CHEBI:93703
- DA-68434
- Tyrphostin 47
-
- インチ: InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
- InChIKey: ZGHQGWOETPXKLY-XVNBXDOJSA-N
- ほほえんだ: N#C/C(/C(N)=S)=C\C1=CC(O)=C(O)C=C1
計算された属性
- せいみつぶんしりょう: 220.030648
- どういたいしつりょう: 220.030648
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 2
- 互変異性体の数: 29
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 88.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.583
- ふってん: 343.4 °C at 760 mmHg
- フラッシュポイント: 161.5 °C
- 屈折率: 1.78
- ようかいど: DMSO: 50 mg/mL, clear, orange
- PSA: 122.36000
- LogP: 1.99118
- ようかいせい: 使用できません
Tyrphostin 47 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-25mg |
AG-213 |
122520-86-9 | 98% | 25mg |
¥2766.00 | 2023-09-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200543-5 mg |
Tyrphostin 47, |
122520-86-9 | >97% | 5mg |
¥579.00 | 2023-07-10 | |
| TRC | T947953-100mg |
Tyrphostin 47 |
122520-86-9 | 100mg |
$ 800.00 | 2023-09-05 | ||
| A2B Chem LLC | AA56018-50mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 50mg |
$394.00 | 2024-04-20 | |
| 1PlusChem | 1P0017UA-50mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 50mg |
$527.00 | 2023-12-25 | |
| A2B Chem LLC | AA56018-10mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 10mg |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AA56018-5mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 5mg |
$52.00 | 2024-04-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-10mg |
AG-213 |
122520-86-9 | 98% | 10mg |
¥1211.00 | 2023-09-10 | |
| TRC | T947953-5mg |
Tyrphostin 47 |
122520-86-9 | 5mg |
$87.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-5mg |
AG-213 |
122520-86-9 | 98% | 5mg |
¥680.00 | 2023-09-10 |
Tyrphostin 47 関連文献
-
Renyan Wang,Muhammad Yasar,Xiang Xu,Yida Zhao,Haiming Zhu,Lin Gan J. Mater. Chem. C 2021 9 6166
-
Lei Wang,Yang Yang,Yajun Zhang,Qiang Rui,Beibei Zhang,Zhiqiang Shen,Yingpu Bi J. Mater. Chem. A 2017 5 17056
-
Pengfei Ai,Andreas A. Danopoulos,Pierre Braunstein,Kirill Yu. Monakhov Chem. Commun. 2014 50 103
-
Grazia Papini,Maura Pellei,Giancarlo Gioia Lobbia,Alfredo Burini,Carlo Santini N-heterocyclic bis-carbene ligands and related water soluble silver complexes. Grazia Papini Maura Pellei Giancarlo Gioia Lobbia Alfredo Burini Carlo Santini Dalton Trans. 2009 6985
-
5. The nuclear magnetic resonance spectra of porphyrins. Part X. Carbon-13 nuclear magnetic resonance spectra of some meso-tetraarylporphyrins and their metal chelatesRaymond J. Abraham,Geoffrey E. Hawkes,Mervyn F. Hudson,Kevin M. Smith J. Chem. Soc. Perkin Trans. 2 1975 204
122520-86-9 (Tyrphostin 47) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
